A Technical Guide to the Chemical Properties of 1-Benzyl-2-(methylthio)-1H-benzimidazole
A Technical Guide to the Chemical Properties of 1-Benzyl-2-(methylthio)-1H-benzimidazole
Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its structural similarity to natural purines allows for favorable interactions with biological macromolecules.[1] The derivative, 1-Benzyl-2-(methylthio)-1H-benzimidazole, combines the benzimidazole core with a benzyl group at the N1 position and a methylthio group at the C2 position. These substitutions are known to modulate the molecule's physicochemical properties and biological activity, making it a compound of interest for researchers in drug discovery and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity.
Core Chemical Properties
Quantitative data for 1-Benzyl-2-(methylthio)-1H-benzimidazole is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂S | [2] |
| Molecular Weight | 254.35 g/mol | [2] |
| CAS Number | Not explicitly assigned; Analog CAS: 7152-24-1 (for 2-(methylthio)-1H-benzimidazole) | [3] |
| Appearance | Expected to be a solid at room temperature (based on analogs) | N/A |
| Melting Point | Data not available. The related compound, 2-(methylthio)benzimidazole, has a melting point of 202 °C.[4] | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. The parent 2-(methylthio)benzimidazole has a calculated water solubility (logS) of -3.00.[5] | N/A |
Spectral Data
| Technique | Expected Peaks / Shifts (δ in ppm) | Assignment |
| ¹H NMR | ~ 7.20 - 7.80 (m, 9H) | Aromatic protons (benzimidazole and benzyl rings) |
| ~ 5.40 (s, 2H) | N-CH₂ (benzylic protons) | |
| ~ 2.70 (s, 3H) | S-CH₃ (methylthio protons) | |
| ¹³C NMR | ~ 152.0 | C2 (carbon bearing the methylthio group) |
| ~ 126.0 - 138.0 | Aromatic carbons | |
| ~ 110.0 - 124.0 | Aromatic carbons | |
| ~ 48.0 | N-CH₂ (benzylic carbon) | |
| ~ 15.0 | S-CH₃ (methylthio carbon) | |
| IR Spectroscopy | ~ 3050-3100 cm⁻¹ | Aromatic C-H stretch |
| ~ 2900-3000 cm⁻¹ | Aliphatic C-H stretch (CH₃, CH₂) | |
| ~ 1580-1620 cm⁻¹ | C=N and C=C ring stretching | |
| ~ 1450-1500 cm⁻¹ | Aromatic C=C stretching | |
| ~ 740-760 cm⁻¹ | ortho-disubstituted benzene C-H bend |
Note: Predicted shifts are based on spectral data for analogs such as 1-benzyl-2-methyl-1H-benzo[d]imidazole, 1-methyl-2-(methylthio)-1H-benzo[d]imidazole, and 2-(methylthio)benzimidazole.[6][7]
Experimental Protocols
Synthesis
The synthesis of 1-Benzyl-2-(methylthio)-1H-benzimidazole can be achieved via a two-step process starting from the commercially available 2-mercaptobenzimidazole. A general procedure is outlined below, adapted from methodologies for N-alkylation and S-alkylation of benzimidazole derivatives.[6][8]
Step 1: N-Benzylation of 2-Mercaptobenzimidazole
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Materials: 2-Mercaptobenzimidazole, sodium hydroxide (NaOH), benzyl bromide (or chloride), and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
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Procedure: a. To a round-bottom flask, add 2-mercaptobenzimidazole (1.0 eq) and the solvent (e.g., THF). b. Add powdered sodium hydroxide (1.0 eq) and stir the mixture at room temperature for 10-15 minutes. c. Add benzyl bromide (1.0 eq) dropwise to the suspension. d. Allow the reaction to stir at room temperature overnight. e. Monitor the reaction completion using Thin-Layer Chromatography (TLC). f. Upon completion, remove the solvent under reduced pressure. The resulting crude product is 1-benzyl-1H-benzimidazole-2-thiol.
Step 2: S-Methylation of 1-Benzyl-1H-benzimidazole-2-thiol
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Materials: Crude 1-benzyl-1H-benzimidazole-2-thiol from Step 1, a mild base such as potassium carbonate (K₂CO₃), a methylating agent like methyl iodide (CH₃I), and a solvent such as DMF or acetonitrile.
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Procedure: a. Dissolve the crude product from Step 1 in the chosen solvent (e.g., DMF). b. Add potassium carbonate (1.5 eq) to the solution. c. Add methyl iodide (1.1 eq) and stir the mixture at room temperature for 4-6 hours. d. Monitor the reaction by TLC. e. Once complete, pour the reaction mixture into ice-cold water to precipitate the product. f. Filter the solid, wash with water, and dry to obtain crude 1-Benzyl-2-(methylthio)-1H-benzimidazole.
Purification
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Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate, to yield a purified solid.
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Column Chromatography: For higher purity, the crude solid can be purified by flash column chromatography on silica gel.[9] A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 15% ethyl acetate).[9] The fractions containing the pure product are combined and the solvent is evaporated to yield the final compound.
Analysis
The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
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TLC: To monitor reaction progress and assess purity.
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the characteristic proton and carbon signals.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[11]
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Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.[12]
Chemical Reactivity and Stability
The reactivity of 1-Benzyl-2-(methylthio)-1H-benzimidazole is governed by several key features:
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Imidazole Ring: The non-benzylated nitrogen (N3) is basic and can be protonated or act as a nucleophile in further reactions.
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Methylthio Group: The sulfur atom is susceptible to oxidation, which can convert the thioether to a sulfoxide and then to a sulfone using appropriate oxidizing agents.
-
Benzylic Protons: The N-CH₂ protons are not typically reactive but can be involved in certain radical or oxidative reactions under harsh conditions.
The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.
Biological Activity
Benzimidazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[13] While specific bioactivity data for 1-Benzyl-2-(methylthio)-1H-benzimidazole is limited, studies on structurally similar compounds provide strong evidence for its potential as an antimicrobial agent.
For instance, a series of N-alkylated 2-(benzylthiomethyl)-1H-benzimidazole derivatives were synthesized and tested for their antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).[9] The results, presented below, highlight the potential of this chemical class.
| Compound Derivative (Analog) | R₂ Group | R₃ Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| 7a | H | Phenyl | 140 | 140 |
| 7b | Cl | Phenyl | 290 | 290 |
| 7e | H | Methyl | 150 | 150 |
| 7f | Cl | Methyl | 160 | 160 |
| 7k | CF₃ | CH₂OH | 280 | 280 |
Data from Coulibaly et al., 2022. Note: These compounds are structural analogs and not the title compound. The activity of 1-Benzyl-2-(methylthio)-1H-benzimidazole would require separate experimental validation.[9]
Visualizations
Synthesis Workflow
Caption: Proposed two-step synthesis workflow for 1-Benzyl-2-(methylthio)-1H-benzimidazole.
Molecular Reactivity Map
Caption: Key reactive sites and potential chemical transformations of the title compound.
Conclusion
1-Benzyl-2-(methylthio)-1H-benzimidazole is a versatile heterocyclic compound with significant potential in medicinal and materials chemistry. Its synthesis is achievable through straightforward N-alkylation and S-alkylation reactions. While specific experimental data on its physical properties are sparse, its characteristics can be reliably inferred from closely related analogs. The presence of multiple reactive sites—the basic imidazole nitrogen and the oxidizable sulfur atom—offers avenues for further chemical modification. Based on the potent antimicrobial activity of similar structures, this compound represents a promising lead for the development of new therapeutic agents, warranting further investigation by researchers in the field.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-BENZYL-2-(METHYLTHIO)-1H-BENZIMIDAZOLE [chemicalbook.com]
- 3. 1H-Benzimidazole, 2-(methylthio)- [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1H-Benzimidazole, 2-(methylthio)- (CAS 7152-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. rsc.org [rsc.org]
- 7. 2-(Methylthio)benzimidazole | C8H8N2S | CID 23539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 11. tsijournals.com [tsijournals.com]
- 12. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Step 2: Synthesis of 1-Benzyl-2-(methylthio)-1H-benzimidazole (3)

